molecular formula C17H17NO2 B15175172 4'-(Dimethylamino)-2'-hydroxychalcone CAS No. 73981-11-0

4'-(Dimethylamino)-2'-hydroxychalcone

Cat. No.: B15175172
CAS No.: 73981-11-0
M. Wt: 267.32 g/mol
InChI Key: AAGLVZPFFWULCV-DHZHZOJOSA-N
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Description

4’-(Dimethylamino)-2’-hydroxychalcone is a chalcone derivative characterized by the presence of a dimethylamino group at the 4’ position and a hydroxyl group at the 2’ position on the chalcone backbone. Chalcones are a class of natural compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 2’-hydroxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .

Industrial Production Methods: Industrial production of 4’-(Dimethylamino)-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4’-(Dimethylamino)-2’-hydroxychalcone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-(Dimethylamino)-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzonitrile
  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)cinnamaldehyde

Comparison: 4’-(Dimethylamino)-2’-hydroxychalcone is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced chromophoric properties and a broader range of biological activities .

Properties

CAS No.

73981-11-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-1-[4-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H17NO2/c1-18(2)14-9-10-15(17(20)12-14)16(19)11-8-13-6-4-3-5-7-13/h3-12,20H,1-2H3/b11-8+

InChI Key

AAGLVZPFFWULCV-DHZHZOJOSA-N

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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